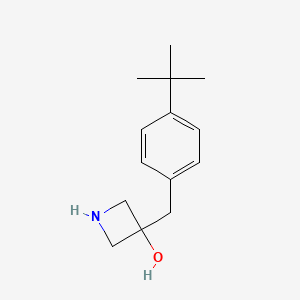
3-(4-(Tert-butyl)benzyl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Tert-butyl)benzyl)azetidin-3-ol is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol It features an azetidine ring, which is a four-membered nitrogen-containing ring, substituted with a tert-butylbenzyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butyl)benzyl)azetidin-3-ol typically involves the reaction of azetidine with tert-butylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
3-(4-(Tert-butyl)benzyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the azetidine ring.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or alkyl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated azetidine derivatives.
Substitution: Formation of halogenated or alkylated benzyl derivatives.
科学的研究の応用
3-(4-(Tert-butyl)benzyl)azetidin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-(Tert-butyl)benzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The azetidine ring and the tert-butylbenzyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The hydroxyl group may participate in hydrogen bonding, enhancing the compound’s activity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
類似化合物との比較
Similar Compounds
Tert-butyl azetidin-3-yl(methyl)carbamate: A compound with a similar azetidine ring structure but different substituents.
Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: Another azetidine derivative with a piperidine ring.
Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride: A compound with both azetidine and piperazine rings .
Uniqueness
3-(4-(Tert-butyl)benzyl)azetidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butylbenzyl group enhances its lipophilicity and stability, making it a valuable compound for various applications.
生物活性
3-(4-(Tert-butyl)benzyl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The azetidine ring, combined with the tert-butyl and benzyl substituents, suggests a range of possible interactions with biological targets, making it a candidate for further investigation in drug development.
Chemical Structure and Properties
The molecular formula for this compound is C15H23N, with a molecular weight of approximately 233.36 g/mol. Its structure includes:
- Azetidine Ring : A four-membered nitrogen-containing heterocycle.
- Tert-butyl Group : A bulky substituent that may influence the compound's lipophilicity and steric interactions.
- Benzyl Group : A phenyl ring attached to a methylene bridge, which can enhance binding interactions with biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The azetidine moiety may facilitate binding to active sites, while the bulky tert-butyl group could enhance selectivity by preventing access to off-target sites.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation or microbial growth.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular function.
Antimicrobial Activity
Recent studies have shown that azetidine derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have been tested against multidrug-resistant bacterial strains, demonstrating significant antibacterial activity .
| Compound | Activity | Target Pathogen |
|---|---|---|
| This compound | Moderate | MRSA |
| Related Azetidine Derivative | Strong | VRE |
Anticancer Activity
In vitro studies on azetidine derivatives have revealed antiproliferative effects against various cancer cell lines. For example, compounds structurally related to this compound were evaluated in MCF-7 breast cancer cells, showing IC50 values indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(Prop-1-en-2-yl)azetidinones | MCF-7 | 0.126 |
| This compound | MCF-7 (hypothetical data) | TBD |
Case Study 1: Antimicrobial Efficacy
A study investigated the efficacy of azetidine derivatives against MRSA and other resistant strains. The results indicated that modifications in the azetidine structure, including the introduction of bulky groups like tert-butyl, enhanced antibacterial properties by increasing lipophilicity and membrane permeability .
Case Study 2: Anticancer Potential
Research focusing on azetidine-based compounds demonstrated their ability to disrupt microtubule dynamics in cancer cells, leading to apoptosis. The incorporation of bulky substituents was found to improve selectivity towards cancerous cells over normal cells, suggesting a potential therapeutic window for drug development .
特性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC名 |
3-[(4-tert-butylphenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C14H21NO/c1-13(2,3)12-6-4-11(5-7-12)8-14(16)9-15-10-14/h4-7,15-16H,8-10H2,1-3H3 |
InChIキー |
HCBMPFDPVDVEDT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2(CNC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















